molecular formula C10H15NO3 B048639 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine CAS No. 117992-97-9

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine

Cat. No. B048639
M. Wt: 197.23 g/mol
InChI Key: YMNZNYOZVYKOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine”, also known as MPHP, is a chemical compound that belongs to the pyridine family. It is a colorless liquid and is used as an intermediate to prepare 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles as ulcer inhibitors .


Molecular Structure Analysis

The molecular formula of “2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine” is C10H15NO3 . It has a molecular weight of 197.23 g/mol .


Physical And Chemical Properties Analysis

“2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine” has a predicted boiling point of 327.8±32.0 °C and a predicted density of 1.118±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Safety And Hazards

“2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine” is considered hazardous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[4-(3-methoxypropoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-5-2-6-14-10-3-4-11-9(7-10)8-12/h3-4,7,12H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZNYOZVYKOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569437
Record name [4-(3-Methoxypropoxy)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine

CAS RN

117992-97-9
Record name [4-(3-Methoxypropoxy)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.05 g (0.02 mol) of 4-methoxypropoxy-2-methylpyridine 1-oxide was dissolved in 50 ml of acetic anhydride to obtain a solution. This solution was stirred at 90° C. for 0.5 hour and cooled, followed by the addition of ethanol. The obtained mixture was concentrated under a reduced pressure, followed by the addition of 150 ml of 1N hydrochloric acid. The obtained mixture was stirred at 100° C. for one hour, cooled, neutralized with sodium hydrogencarbonate and, extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was distilled to remove the solvent. Thus, 3.64 g of the title compound was obtained as a crude product.
Name
4-methoxypropoxy-2-methylpyridine 1-oxide
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.